molecular formula C10H15ClN2O3 B1318270 Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride

Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride

Cat. No.: B1318270
M. Wt: 246.69 g/mol
InChI Key: AVRUEZHOPBAONJ-UHFFFAOYSA-N
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Description

Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is a synthetic compound that belongs to the class of carbamate derivatives. It is commonly used in pharmaceutical research due to its potential therapeutic effects and its role in drug development. This compound exhibits diverse applications in scientific research, making it a valuable asset for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride typically involves the reaction of ethyl chloroformate with 4-amino-2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: The compound is used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used to study the effects of carbamate derivatives on biological systems.

Mechanism of Action

The mechanism of action of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride can be compared with other carbamate derivatives such as:

    Ethyl N-(4-amino-2-methoxyphenyl)carbamate: Similar structure but without the hydrochloride salt.

    Methyl N-(4-amino-2-methoxyphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride .

Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity .

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H

InChI Key

AVRUEZHOPBAONJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N)OC.Cl

Origin of Product

United States

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